![molecular formula C21H19Cl2N3O3S B4617633 N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)
N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
Synthesis Analysis
- Sulfonamide derivatives like N
2-(2,3-dichlorophenyl)-N2-[(4-methylphenyl)sulfonyl]-N1-(3-pyridinylmethyl)glycinamide have been synthesized using various methods. These compounds are known for their potential anticancer activity. A method involves the reaction of appropriate sulfonamides with aryl isocyanates in the presence of potassium carbonate (Szafrański & Sławiński, 2015).
Molecular Structure Analysis
- X-ray crystallography has been utilized to determine the molecular structures of similar sulfonamide compounds, revealing details about their bonding and molecular conformations (Adamovich et al., 2017).
Chemical Reactions and Properties
- Sulfonamides, including those similar to the compound , participate in various chemical reactions. For example, they undergo reactions with amines, resulting in the formation of sulfonamides with different substituents, which significantly alters their chemical properties (Cremlyn & Nunes, 1987).
Physical Properties Analysis
- The physical properties of sulfonamide derivatives can be assessed through their crystalline structure and molecular interactions. Intermolecular hydrogen bonds, which stabilize the crystal structure, are a common feature observed in these compounds (Sagar et al., 2017).
Chemical Properties Analysis
- The chemical properties of sulfonamides are influenced by their molecular structure and the nature of their substituents. Different substituents can result in varied chemical behaviors, such as changes in reactivity or interaction with biological targets. The presence of certain functional groups can significantly impact their biological activity and interaction with enzymes or receptors (Owa et al., 2002).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Anticancer Activity : Research into sulfonyl-containing compounds, such as sulfonamides, has shown potential for anticancer activity. Compounds synthesized with specific sulfonamide groups have been evaluated for their in vitro anticancer activity against various cancer cell lines, suggesting the relevance of such structures in medicinal chemistry and drug discovery (Szafrański & Sławiński, 2015).
Photoelectric and Sensing Applications
- Photoelectric Conversion : Compounds with specific heteroatom arrangements have been studied for their photoelectric conversion properties. For example, hemicyanine derivatives have been synthesized and characterized for their ability to yield efficient charge separation under simulated solar light, demonstrating the utility of such compounds in solar energy conversion (Wang et al., 2000).
- Fluorescent pH Sensors : Heteroatom-containing organic fluorophores have been designed to exhibit intramolecular charge transfer and aggregation-induced emission (AIE), enabling their use as fluorescent pH sensors. This showcases the application of such compounds in sensing and detection technologies (Yang et al., 2013).
Propriétés
IUPAC Name |
2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3S/c1-15-7-9-17(10-8-15)30(28,29)26(19-6-2-5-18(22)21(19)23)14-20(27)25-13-16-4-3-11-24-12-16/h2-12H,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLLZQFADUKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617551.png)
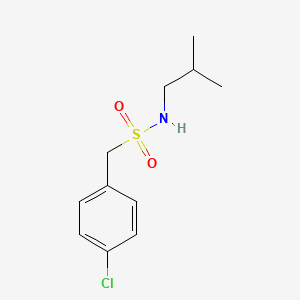
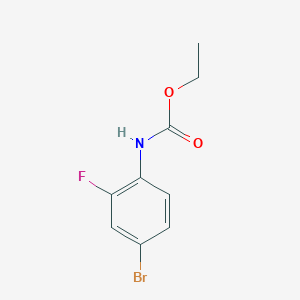
![{5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4617569.png)
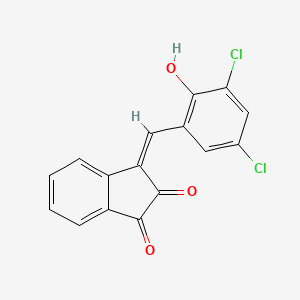

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)
![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)
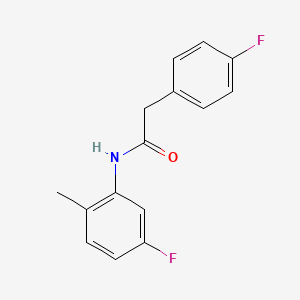
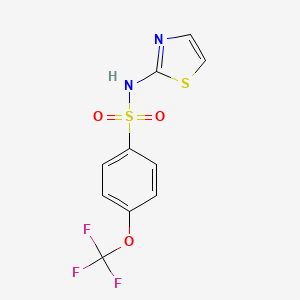
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)